molecular formula C22H22N2O5 B2583850 N-(2-ethoxyphenyl)-3-(tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide CAS No. 872609-09-1

N-(2-ethoxyphenyl)-3-(tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide

Cat. No. B2583850
CAS RN: 872609-09-1
M. Wt: 394.427
InChI Key: IWMQNVIYIVGGOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-3-(tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide, also known as EF5, is a compound that has been extensively studied for its potential use in cancer research. It is a hypoxia-selective nitroimidazole that has been shown to be effective in identifying hypoxic regions in tumors.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthetic Pathways and Biological Activities : The synthesis of novel heterocyclic compounds derived from similar structures has been explored, showing potential as anti-inflammatory and analgesic agents. These compounds have been evaluated for their COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities, highlighting the importance of structural modifications for enhancing biological activity (Abu‐Hashem et al., 2020).

  • Antibacterial and Antifungal Activities : Compounds with a similar structural framework have shown antibacterial and antifungal activities. The presence of certain functional groups and their arrangement significantly influences their biological activities, demonstrating the potential of these compounds in developing new antimicrobial agents (Vasu et al., 2005).

  • Antiviral and Cytotoxic Activities : Studies have also explored the antiviral and cytotoxic activities of related compounds, suggesting their potential application in treating viral infections and cancer. Modifications in the sugar moiety of the compounds can lead to selective cytotoxic activity against tumor cell lines (Popsavin et al., 2002).

Chemical Synthesis and Drug Development

  • Orally Active CCR5 Antagonists : The development of orally active CCR5 antagonists involves the synthesis of complex molecules with similar structural motifs. This research highlights the potential of such compounds in the development of new therapies for diseases like HIV (Ikemoto et al., 2005).

  • Inhibition of 5-Lipoxygenase : Similar compounds have been synthesized and evaluated for their 5-lipoxygenase inhibitory activities, indicating their potential in developing treatments for inflammatory diseases. Structural modifications can significantly enhance their biological activities (Ohemeng et al., 1994).

properties

IUPAC Name

N-(2-ethoxyphenyl)-3-(oxolane-2-carbonylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-2-27-17-11-6-4-9-15(17)23-22(26)20-19(14-8-3-5-10-16(14)29-20)24-21(25)18-12-7-13-28-18/h3-6,8-11,18H,2,7,12-13H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMQNVIYIVGGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816590
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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